molecular formula C8H15ClN4 B13256705 4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride

4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride

Cat. No.: B13256705
M. Wt: 202.68 g/mol
InChI Key: NCWJDKRAGOPPIV-UHFFFAOYSA-N
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Description

4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride is a chemical compound that features a triazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with a triazole derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction between piperidine and a triazole compound . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole oxides, while substitution reactions can yield a variety of substituted triazole or piperidine derivatives .

Mechanism of Action

The mechanism of action of 4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound can inhibit the growth of bacteria by interfering with their cell wall synthesis . The piperidine ring may also contribute to the compound’s overall activity by enhancing its binding affinity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride is unique due to its combination of a triazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H15ClN4

Molecular Weight

202.68 g/mol

IUPAC Name

4-(1,2,4-triazol-4-ylmethyl)piperidine;hydrochloride

InChI

InChI=1S/C8H14N4.ClH/c1-3-9-4-2-8(1)5-12-6-10-11-7-12;/h6-9H,1-5H2;1H

InChI Key

NCWJDKRAGOPPIV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C=NN=C2.Cl

Origin of Product

United States

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